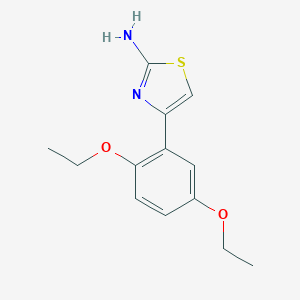

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine and related derivatives often involves multi-step chemical reactions, including cyclization and substitution reactions. A series of new derivatives have been synthesized, with their structures confirmed by NMR and mass spectrometry, demonstrating good to moderate activity against human cancer cell lines in some cases (Yakantham, Sreenivasulu, & Raju, 2019).

Applications De Recherche Scientifique

Anticancer Activity

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine derivatives demonstrate potential in anticancer research. For instance, a study by Yakantham et al. (2019) explored the synthesis and anticancer evaluation of related thiazol-4-amine derivatives. These compounds showed good to moderate activity against various human cancer cell lines, including breast, lung, prostate, and breast cancer cells.

Antimicrobial and Antifungal Applications

These compounds are also being studied for their antimicrobial and antifungal properties. A study by Bektaş et al. (2007) synthesized new triazole derivatives related to thiazol-2-amine, showing promising biological activities against various microorganisms. Similarly, Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds, which showed significant antimicrobial activities.

Material Science and Polymer Modification

In material science, thiazol-2-amine derivatives are used for modifying polymers. Aly and El-Mohdy (2015) demonstrated the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including thiazol-2-amine derivatives. These modified polymers exhibited enhanced thermal stability and biological activity, making them suitable for medical applications.

Corrosion Inhibition

Thiazol-2-amine derivatives are also being explored for their potential in corrosion inhibition. Kaya et al. (2016) conducted a study on thiazole derivatives for their effectiveness in inhibiting the corrosion of iron, suggesting potential applications in material preservation.

Molecular Dynamics and Quantum Chemical Studies

Theoretical studies, like those by Adeel et al. (2017), also contribute to understanding the properties of thiazol-2-amine derivatives. These studies involve density functional theory and molecular dynamics simulations to predict the behavior and interactions of these compounds at a molecular level.

Security Ink Development

An interesting application is in the development of security inks. Lu and Xia (2016) synthesized novel compounds related to thiazol-2-amine for use in security inks, demonstrating the versatility of these compounds beyond biomedical and material science applications.

Advanced Synthesis Techniques

Studies like those by Shahbazi-Alavi et al. (2019) focus on advanced synthesis techniques for thiazol-2-amine derivatives, highlighting the ongoing research into more efficient and effective methods of producing these compounds.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-16-9-5-6-12(17-4-2)10(7-9)11-8-18-13(14)15-11/h5-8H,3-4H2,1-2H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJYGVYYJHAFFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402365 |

Source

|

| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine | |

CAS RN |

112434-78-3 |

Source

|

| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)

![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)

![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)